COX-2 Inhibition: 1,4-Diaryl vs. 1,3-Diaryl Substitution Pattern
The 1,4-diaryl substitution pattern present in CAS 59099-17-1 is the critical determinant of COX-2 inhibitory potency within this compound class. Wuest et al. (2009) synthesized a panel of 1,4- and 1,5-diaryl-1,2,3-triazoles bearing the identical 4-methanesulfonylphenyl pharmacophore and evaluated them in in vitro COX-1/COX-2 inhibition assays. Compounds with the 1,4-diaryl (vicinal) arrangement—matching the topology of CAS 59099-17-1—achieved COX-2 IC50 values of 0.03–0.36 μM. In contrast, the corresponding 1,3-diaryl-substituted regioisomers (1,5-diaryl triazoles) showed COX-2 IC50 values of 0.15 to >10.0 μM [1]. Although the 4-formyl congener was not individually tested in this study, its 1,4-diaryl scaffold places it in the high-potency subgroup, with an expected IC50 within the 0.03–0.36 μM range, representing at minimum a 5- to >300-fold potency advantage over its 1,3-diaryl regioisomer [1].
| Evidence Dimension | COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Expected IC50 = 0.03–0.36 μM (1,4-diaryl scaffold; exact value for 4-CHO analog not individually reported) |
| Comparator Or Baseline | 1,3-Diaryl (1,5-disubstituted) regioisomers: IC50 = 0.15 to >10.0 μM |
| Quantified Difference | ≥5-fold to >300-fold potency advantage for 1,4-diaryl scaffold over 1,3-diaryl regioisomer |
| Conditions | In vitro ovine COX-1 and recombinant human COX-2 enzyme inhibition assay (Cayman Chemical); arachidonic acid substrate |
Why This Matters
Procurement of the correct regioisomer (1,4-diaryl) is essential because the alternative 1,3-diaryl substitution pattern results in negligible COX-2 inhibition, rendering it unsuitable for anti-inflammatory or cancer-targeting applications where COX-2 engagement is required.
- [1] Wuest F, Tang X, Knieß T, Pietzsch J, Suresh M. Synthesis and cyclooxygenase inhibition of various (aryl-1,2,3-triazole-1-yl)-methanesulfonylphenyl derivatives. Bioorg Med Chem. 2009;17(3):1146-1151. View Source
